4'-Chloro-2'-fluoro-3'-methoxyacetophenone

Description

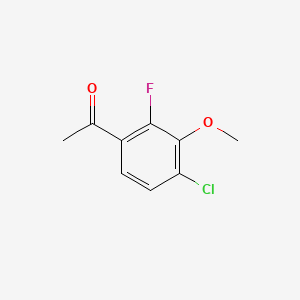

4'-Chloro-2'-fluoro-3'-methoxyacetophenone (CAS: 3114-09-8) is a halogenated and methoxy-substituted acetophenone derivative. Its structure features a chloro group at the 4' position, a fluoro group at 2', and a methoxy group at 3' on the aromatic ring (Figure 1). This substitution pattern combines electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups, influencing its electronic and steric properties. Notably, this compound is listed as discontinued in commercial catalogs, limiting recent research and industrial applications .

Properties

IUPAC Name |

1-(4-chloro-2-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQUECJMKSQDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-fluoro-3’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-2-fluoro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-2’-fluoro-3’-methoxyacetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-fluoro-3’-methoxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Substitution: Formation of substituted acetophenones.

Oxidation: Formation of 4’-chloro-2’-fluoro-3’-methoxybenzoic acid.

Reduction: Formation of 4’-chloro-2’-fluoro-3’-methoxyphenylethanol.

Scientific Research Applications

4’-Chloro-2’-fluoro-3’-methoxyacetophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetophenone Derivatives

Substituent Position and Electronic Effects

Key analogues and their substituent effects are summarized in Table 1.

Table 1. Structural and functional comparison of substituted acetophenones.

Key Observations:

- Electronic Effects : The chloro and fluoro groups at 4' and 2' positions in the target compound create an electron-deficient aromatic ring, while the 3'-methoxy group donates electron density via resonance. This mixed electronic profile may influence reactivity in electrophilic substitution or coordination chemistry.

Physicochemical Properties

- Melting Points: Substituted acetophenones exhibit varied melting points due to intermolecular interactions.

- Spectroscopic Data: IR spectra of 2'-Hydroxy-3'-methoxyacetophenone show strong C=O stretches at 1640 cm⁻¹ . Methoxy groups typically exhibit ν(C-O) at ~1250–1050 cm⁻¹.

Biological Activity

4'-Chloro-2'-fluoro-3'-methoxyacetophenone is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClF O and a molecular weight of approximately 202.61 g/mol. The presence of halogen atoms (chlorine and fluorine) and a methoxy group contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on RAW264.7 macrophage cells demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha levels by approximately 50% at a concentration of 25 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance its reactivity, allowing it to participate in nucleophilic aromatic substitution reactions, which can modify enzyme activity and receptor binding.

Synthesis and Derivatives

The compound serves as a precursor for various derivatives with enhanced biological activities. For instance, modifications to the methoxy group can yield compounds with improved potency against specific pathogens or inflammatory conditions.

Table 2: Derivatives of this compound

| Derivative Name | Biological Activity |

|---|---|

| 4'-Chloro-2',5'-dimethoxyacetophenone | Enhanced anti-inflammatory activity |

| 4',6-Dichloro-2'-fluoroacetophenone | Increased antimicrobial potency |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, it also requires careful evaluation regarding its safety profile. Standard cytotoxicity assays reveal moderate toxicity in certain cell lines at high concentrations, necessitating further investigation into its therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.